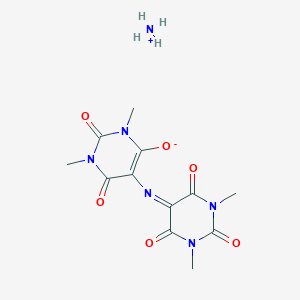
Tetramethylmurexideammoniumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylmurexideammoniumsalt, also known as ammonium purpurate, is a chemical compound with the molecular formula C12H16N6O6. It is a purple solid that is soluble in water and was historically used as a dye for wool. The compound is known for its vibrant color and its use as an indicator reagent in various chemical reactions .
Vorbereitungsmethoden
Tetramethylmurexideammoniumsalt can be synthesized through the reaction of uric acid with dilute nitric acid, followed by the addition of ammonia. This process involves the degradative oxidation of uric acid to form purpuric acid, which then combines with ammonia to yield the final product . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Tetramethylmurexideammoniumsalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ammonia, and various oxidizing agents. The major products formed from these reactions include purpuric acid and its derivatives . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a variety of chemical transformations .
Wissenschaftliche Forschungsanwendungen
Tetramethylmurexideammoniumsalt has a wide range of scientific research applications. In chemistry, it is used as an indicator reagent for the detection of uric acid and other related compounds . In biology, it is employed in various staining techniques to visualize cellular components. In medicine, the compound has been studied for its potential use in diagnostic assays and therapeutic applications. Additionally, it is used in the industry for the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of tetramethylmurexideammoniumsalt involves its ability to form complexes with metal ions and other molecules. This interaction is facilitated by the compound’s unique molecular structure, which allows it to bind to specific targets and pathways. The formation of these complexes can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Tetramethylmurexideammoniumsalt is similar to other quaternary ammonium salts, such as tetramethylammonium hydroxide and benzalkonium chloride. it is unique in its ability to form highly colored complexes, making it particularly useful as an indicator reagent. Other similar compounds include purpuric acid and its derivatives, which share some of the same chemical properties but differ in their specific applications and reactivity .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form colored complexes make it a valuable tool for researchers and industrial applications alike.
Eigenschaften
CAS-Nummer |
18641-48-0 |
|---|---|
Molekularformel |
C12H16N6O6 |
Molekulargewicht |
340.29 g/mol |
IUPAC-Name |
azane;5-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)imino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3 |
InChI-Schlüssel |
BBINVVWBDJPLOG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+] |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)O.N |
Synonyme |
tetramethylmurexide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















